molecular formula C34H32N2O7 B1433799 1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE CAS No. 869355-18-0

1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE

Cat. No.: B1433799
CAS No.: 869355-18-0
M. Wt: 580.6 g/mol
InChI Key: QFUUHWAGHVMBHL-WIHCDAFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE is a synthetic compound used primarily in the field of nucleic acid chemistry. It is a derivative of indole, a heterocyclic aromatic organic compound, and is modified with a dimethoxytrityl (DMT) protecting group. This compound is significant in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology.

Preparation Methods

The synthesis of 1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE typically involves several steps:

Industrial production methods often involve automated solid-phase synthesis, where the compound is assembled step-by-step on a solid support . This method allows for high-throughput production and purification of the compound.

Mechanism of Action

Properties

IUPAC Name

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N2O7/c1-40-28-13-8-25(9-14-28)34(24-6-4-3-5-7-24,26-10-15-29(41-2)16-11-26)42-22-32-31(37)21-33(43-32)35-19-18-23-20-27(36(38)39)12-17-30(23)35/h3-20,31-33,37H,21-22H2,1-2H3/t31-,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUUHWAGHVMBHL-WIHCDAFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE
Reactant of Route 2
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE
Reactant of Route 3
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE
Reactant of Route 4
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE
Reactant of Route 5
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE
Reactant of Route 6
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE

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